4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7
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Overview
Description
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled metabolite and impurity of Bisoprolol, a beta-blocker used to treat cardiovascular diseases . The molecular formula of this compound is C13H12D7NO4, and it has a molecular weight of 260.34 .
Preparation Methods
The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major product formed is the corresponding alcohol derivative.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Bisoprolol metabolites.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of Bisoprolol in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bisoprolol.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. As a metabolite of Bisoprolol, it exerts its effects by blocking the beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors in the heart, which are responsible for the regulation of cardiac output .
Comparison with Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid-d7 can be compared with other similar compounds, such as:
Bisoprolol: The parent compound, which is a non-deuterated beta-blocker used to treat cardiovascular diseases.
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.
Metoprolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A beta-blocker with a similar therapeutic use but different pharmacokinetic properties.
This compound is unique due to the presence of deuterium atoms, which provide advantages in metabolic studies and analytical applications.
Properties
CAS No. |
1216407-26-9 |
---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
260.341 |
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D |
InChI Key |
WONQRVASZHJNFS-SCENNGIESA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O |
Synonyms |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7; H 112/02-d7; |
Origin of Product |
United States |
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